2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Description
2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Chemical Properties
Research has explored synthetic pathways to create fused isoquinolines and related heterocycles, highlighting the compound's role in producing novel chemical structures. One study demonstrates the regioselective 1,3-dipolar cycloaddition reactions to yield triazolo[3,4-a]isoquinolines and benzo[a]quinolizin-4-ones through interactions with hydrazonoyl halides and ethyl alpha-cyanocinnamates, respectively (Awad et al., 2002). Another approach detailed the synthesis of polyhydroquinoline derivatives incorporating a fluorinated 5-aryloxypyrazole nucleus, emphasizing green synthesis methods under ultrasonic irradiation (Karad et al., 2015).
Antimicrobial and Antitumor Activities
The antimicrobial properties of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines against various pathogenic strains of bacteria and fungi have been investigated, showing promising results (Zaki et al., 2019). Additionally, the antitumor activities of isoquinolone derivatives were studied, identifying compounds with potent in vitro activity against human tumor cell lines (Cheon et al., 1999).
Binding Affinity and Molecular Docking
Research on pyrimidine-piperazine-chromene and -quinoline conjugates revealed their synthesis, estrogen receptor binding affinity, and molecular docking, highlighting their potential anti-proliferative activities against cancer cell lines (Parveen et al., 2017).
Properties
IUPAC Name |
2-[[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-22-15-19-6-2-4-8-21(19)26-28(22)16-17-10-13-27(14-11-17)24(30)23-20-7-3-1-5-18(20)9-12-25-23/h1,3,5,7,9,12,15,17H,2,4,6,8,10-11,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWFEWWXJUFXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=NC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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